7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
The compound “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings including pyrazole, triazole, and pyrimidine . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of alternating single and double bonds. The presence of nitrogen in the heterocyclic rings could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could act as nucleophilic sites. Additionally, the phenyl and thiophenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely exhibit strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” (also known as “10-phenyl-4-(thiophen-2-yl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene”), focusing on six unique applications:
Cancer Treatment via CDK2 Inhibition
This compound has shown promise as a CDK2 inhibitor , which is a significant target in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation. Inhibiting CDK2 can selectively target tumor cells, leading to their growth inhibition and apoptosis. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Antibacterial Activity
Research has indicated that derivatives of this compound possess antibacterial properties . These derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. This makes the compound a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Antiviral Applications
The structural features of this compound make it a candidate for antiviral drug development . Its ability to interfere with viral replication mechanisms can be harnessed to create treatments for various viral infections. Although specific antiviral studies are still in preliminary stages, the compound’s framework suggests potential in this area .
Anti-inflammatory Agents
This compound has also been explored for its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound’s ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals. This property is beneficial not only in preventing chronic diseases but also in promoting overall health and longevity.
These applications highlight the versatility and potential of “7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” in various fields of scientific research. Each application opens up new avenues for further exploration and development.
RSC Advances MDPI Springer RSC Advances : RSC Advances : RSC Advances
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-phenyl-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6S/c1-2-5-11(6-3-1)22-15-12(9-18-22)16-19-14(13-7-4-8-23-13)20-21(16)10-17-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDZEVLVPXJJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine |
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